N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-3-4-9-6-11(18)16-13(14-9)21-7-12(19)15-10-5-8(2)20-17-10/h5-6H,3-4,7H2,1-2H3,(H,14,16,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQNIVUFJGJVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=NOC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure:
Chemical Formula: CHNOS
Structural Features:
- Oxazole ring: Contributes to the compound's biological activity.
- Dihydropyrimidinone moiety: Known for diverse pharmacological properties.
The biological activity of this compound involves multiple mechanisms:
- Enzyme Inhibition: The oxazole and dihydropyrimidinone moieties may interact with specific enzymes, inhibiting their activity. This can lead to altered metabolic pathways in target cells.
- Receptor Modulation: The compound may act as a modulator of various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against Gram-positive bacteria, possibly through disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The findings suggest:
- IC50 Values: The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on A549 lung cancer cells using an MTT assay. The results demonstrated that the compound significantly reduced cell viability compared to control groups, suggesting a dose-dependent response.
Study 2: Antimicrobial Properties
In another study focusing on antimicrobial efficacy, the compound was tested against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Critical steps include:
- Reaction optimization : Use reflux conditions (150°C) with catalysts like pyridine and Zeolite (Y-H) to enhance yield and reduce by-products .
- Purification : Recrystallization from ethanol or ethanol/water mixtures ensures purity, as demonstrated for structurally analogous acetamides (e.g., 80% yield, mp 230°C) .
- Monitoring : Thin-layer chromatography (TLC) or HPLC is recommended to track reaction progress and confirm intermediate formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- NMR spectroscopy : Key signals include aromatic protons (δ 7.28–7.82 ppm for phenyl groups) and methyl groups (δ 2.19 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 344.21 for related compounds) .
- Elemental analysis : Compare experimental vs. theoretical values for C, H, N, and S (e.g., deviations <0.1% indicate purity) .
Q. What stability precautions are necessary for handling this compound?
- Storage : Store in airtight containers at –20°C to prevent degradation from moisture or light exposure .
- pH sensitivity : Avoid extreme pH conditions (<3 or >10) to preserve the sulfanyl and acetamide functionalities .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Catalyst screening : Test heterogeneous catalysts (e.g., Zeolites) to reduce reaction time and improve atom economy .
- Scale-up challenges : Address exothermic reactions by gradual reagent addition and temperature control (e.g., 5°C increments) .
Q. What strategies resolve discrepancies in elemental analysis or spectral data?
- Repeat experiments : Ensure consistent drying of samples to eliminate moisture interference .
- Alternative techniques : Use X-ray crystallography (as in ) to resolve ambiguous NMR signals or confirm stereochemistry.
- Cross-validation : Compare HRMS with theoretical isotopic patterns to identify impurities .
Q. How can computational modeling predict reactivity in nucleophilic environments?
- DFT studies : Calculate HOMO-LUMO gaps to identify electrophilic sites (e.g., sulfanyl groups with HOMO energies ~–6.5 eV) .
- MESP analysis : Map electrostatic potential surfaces to predict nucleophilic attack regions (e.g., oxazolone rings) .
Q. What structural modifications enhance biological activity?
- SAR insights : Replace the propyl group with bulkier alkyl chains (e.g., isopropyl) to improve target binding, as seen in pyrimidine analogs .
- Functional group tuning : Introduce electron-withdrawing groups (e.g., –Cl) on the oxazole ring to modulate pharmacokinetics .
Q. How can in vitro assays validate target interactions?
- Enzyme inhibition : Use fluorescence-based assays to measure IC50 values against enzymes like lipoxygenase (e.g., 2–10 µM for related acetamides) .
- Binding studies : Employ surface plasmon resonance (SPR) to quantify affinity constants (KD) for protein targets .
Data Contradiction and Validation
Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?
Q. What methods validate bioactivity claims in conflicting studies?
- Dose-response curves : Replicate assays across multiple concentrations to confirm EC50/IC50 consistency .
- Control experiments : Use knockout cell lines or competitive inhibitors to verify target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
